molecular formula C20H22ClNO3S B2567157 (4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone CAS No. 866143-81-9

(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone

Cat. No.: B2567157
CAS No.: 866143-81-9
M. Wt: 391.91
InChI Key: HKXNJCSACGNOQT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone is a synthetic organic compound featuring a piperidine core substituted with a hydroxypiperidino group, a (4-methoxyphenyl)sulfanyl-methyl moiety, and a 4-chlorophenyl methanone group. The hydroxyl and sulfanyl groups may confer unique solubility, reactivity, and binding properties compared to simpler analogs .

Properties

IUPAC Name

(4-chlorophenyl)-[4-hydroxy-4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c1-25-17-6-8-18(9-7-17)26-14-20(24)10-12-22(13-11-20)19(23)15-2-4-16(21)5-3-15/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXNJCSACGNOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2(CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidino structure. One common approach is the reaction of 4-chlorobenzaldehyde with 4-hydroxypiperidine under acidic conditions to form an intermediate. This intermediate is then further reacted with 4-methoxythiophenol to introduce the sulfanyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The chlorophenyl group can be reduced to form an aniline derivative.

  • Substitution: : The sulfanyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like thionyl chloride and alkyl halides are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-chlorophenyl-4-hydroxy-4-(methoxyphenylsulfanyl)methylpiperidinone .

  • Reduction: : Production of 4-chloroaniline derivatives .

  • Substitution: : Generation of halogenated or alkylated derivatives .

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11)
  • Key Features : Replaces the hydroxy and sulfanyl groups with a pyrimidin-2-yl substituent.
  • Physical Properties :
    • Molecular Weight: 302.1042 .
    • Melting Point: 90–92°C .
    • Rf Value: 0.18 (indicating lower polarity than the target compound) .
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
  • Key Features : Substitutes the piperidine ring with a tetrahydrofuran (THF) moiety.
  • Physical Properties :
    • Molecular Weight: 211.0524 .
    • Rf Value: 0.31 (higher polarity than Compound 11) .

Hydroxypiperidine Derivatives

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 96403-91-7)
  • Key Features: Cyclopropyl methanone replaces the sulfanyl-methyl group.
  • Molecular Formula: C21H22ClNO2 .
  • Functional Impact : The cyclopropyl group adds steric hindrance, which may improve metabolic stability but reduce conformational flexibility compared to the sulfanyl-methyl group .

Sulfur-Containing Analogs

(4-Chlorophenyl)[4-[(4-methylphenyl)sulfonyl]phenyl]methanone (CAS 113823-54-4)
  • Key Features : Sulfonyl (-SO2-) group replaces the sulfanyl (-S-) moiety.
  • Functional Impact : The sulfonyl group is strongly electron-withdrawing, enhancing stability but reducing nucleophilic reactivity compared to the sulfanyl group in the target compound .
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
  • Key Features: Butanone chain replaces the methanone group.
  • Functional Impact : The extended aliphatic chain may increase lipophilicity and alter pharmacokinetic profiles, while the fluorine substituent enhances electron-withdrawing effects .

Structural and Functional Analysis Table

Compound Name Molecular Weight Key Substituents Polarity (Rf) Functional Impact
Target Compound N/A 4-hydroxy, (4-methoxyphenyl)sulfanyl-methyl N/A Balanced hydrophobicity, redox sensitivity
Compound 11 302.1042 Pyrimidin-2-yl 0.18 Enhanced H-bonding, aromatic interactions
Tetrahydrofuran analog 211.0524 Tetrahydrofuran-3-yl 0.31 Higher polarity, improved solubility
CAS 96403-91-7 355.86 Cyclopropyl N/A Steric hindrance, metabolic stability
CAS 113823-54-4 N/A Sulfonyl (-SO2-) N/A Electron-withdrawing, increased stability

Research Findings and Implications

  • Synthetic Accessibility : highlights palladium-catalyzed coupling methods for analogous compounds, suggesting feasible synthesis routes for the target compound .
  • Crystal Packing: The hydroxyl group in (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone facilitates hydrogen-bonded networks, as shown in its co-crystal structure . This property may enhance crystalline stability and bioavailability.
  • Metabolic Considerations : The sulfanyl group in the target compound is prone to oxidation (e.g., to sulfoxides), a pathway less likely in sulfonyl-containing analogs .

Biological Activity

The compound (4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone , a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound is represented by the formula:

C20H22ClNO3S\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}\text{O}_{3}\text{S}

This structure features a piperidine ring, a chlorophenyl group, and a methoxyphenylsulfanyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxic effects against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

These results indicate that the compound exhibits potent anticancer properties, making it a candidate for further development in cancer therapy.

The mechanism underlying the anticancer activity involves apoptosis induction and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways .

Enzyme Inhibition

In addition to its anticancer activity, the compound has been investigated for its enzyme inhibitory properties. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition Activity
AcetylcholinesteraseModerate
UreaseSignificant

These findings highlight the versatility of this compound in targeting multiple biological pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant antibacterial activity that supports its potential use in treating infections .

Case Studies

  • Case Study on Cancer Cell Lines :
    A study conducted on multiple cancer cell lines demonstrated that the compound effectively inhibited tumor growth in vitro. The most sensitive response was observed in leukemia and melanoma cell lines, with growth percentages significantly reduced compared to control groups .
  • Antimicrobial Efficacy :
    Another investigation focused on the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases .

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